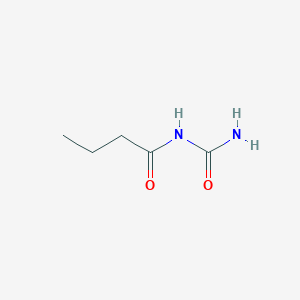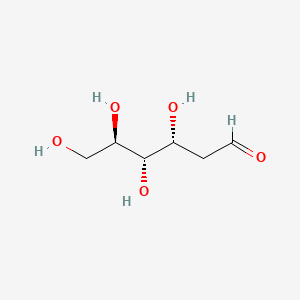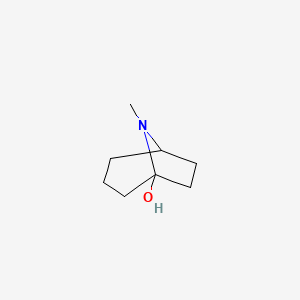
Physoperuvine
Vue d'ensemble
Description
Physoperuvine is a tropane alkaloid found in Physalis peruviana. It has been detected in teas and herbal teas, with concentrations ranging from 5 to 4340 μg/kg in various samples . Its chemical formula is C8H15NO , and its molecular weight is approximately 141.21 g/mol . The compound possesses a bicyclic structure with a seven-membered ring.
Synthesis Analysis
A stereoselective synthesis of (+)-physoperuvine has been developed using a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This synthesis forms the key amino-substituted cycloheptene ring .Applications De Recherche Scientifique
Ethnotherapeutic Uses
Physalis peruviana is used in traditional medicine systems worldwide to manage diverse ailments, mainly diseases and gastrointestinal tract disorders . The leaf is the most used part, prepared by decoction and overall administrated orally . Around 502 phytoconstituents were identified in different plant parts, especially fruit .
Nutritional and Bioactive Properties
Physalis peruviana fruits grown in the Andean region of the Atacama Desert have shown clear differences in nutritional and bioactive characteristics . The fruits studied showed a higher content of Ca, Cu, Mn, P, and Zn and bioactive compounds such as flavonoids and tannins than those reported in the literature .
Antispasmodic and Analgesic Properties
The fruits and husks of Physalis peruviana are attributed with antispasmodic, diuretic, antiseptic, sedative and analgesic properties . They are used empirically in traditional medicine to treat cancer and other diseases such as hepatitis, asthma, malaria, and dermatitis .
Treatment of Various Disorders
In traditional medicine and ethnomedicine around the world, Physalis peruviana is used to treat different disorders: the leaves and stems to treat cancer, fungal infections, and malaria; the fruits to treat diabetes, cataracts and conjunctivitis, and typhoid fever, and the aerial parts to treat diabetes, cholic in children, malaria, pneumonia, and postpartum pain .
Environmental Uses
Physalis peruviana has environmental uses . However, the specific environmental applications are not detailed in the available literature.
Food Uses
Physalis peruviana is used for food . The fruit is edible and can be eaten raw or used in salads, desserts, as a flavoring, and in jams and jellies .
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVNPXVPQOROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332038 | |
| Record name | Physoperuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Physoperuvine | |
CAS RN |
60723-27-5 | |
| Record name | Physoperuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



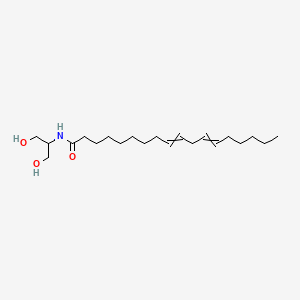
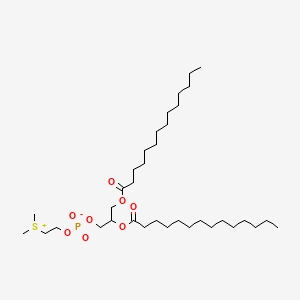
![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)
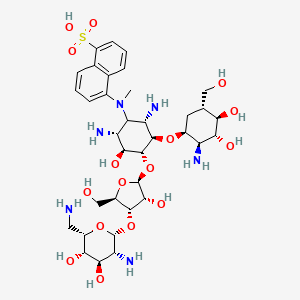
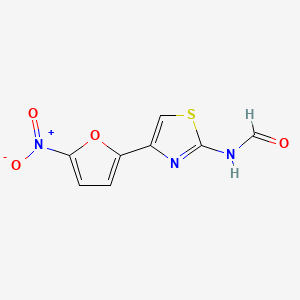
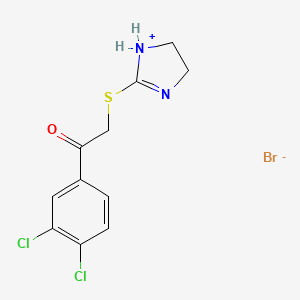
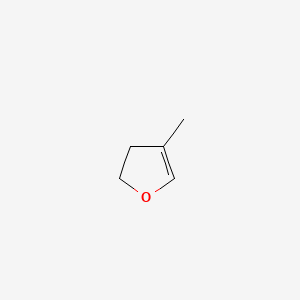
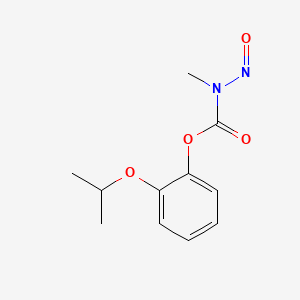
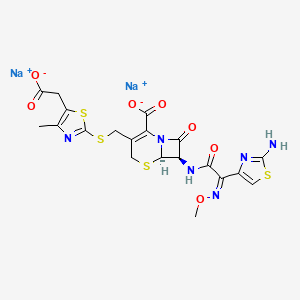
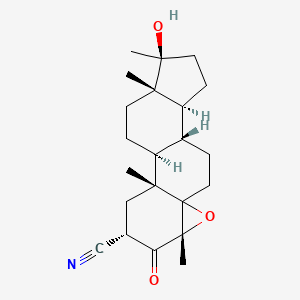
![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
